GDC-0276
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Overview
Description
GDC-0276 is a novel, potent, selective, and orally bioavailable small molecule inhibitor of the sodium channel NaV1.7. This compound has been developed for the treatment of pain, particularly chronic pain, which affects millions of people worldwide. Current pain therapies often have dose-limiting adverse effects and do not provide adequate relief. This compound aims to address these limitations by targeting the NaV1.7 sodium channels, which are crucial for pain transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDC-0276 involves a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. The synthetic route includes several steps, starting from commercially available starting materials. The key step involves the reaction of a halogenated aromatic compound with a nucleophile under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
GDC-0276 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development. These derivatives help in understanding the structure-activity relationship and optimizing the compound’s efficacy and safety .
Scientific Research Applications
GDC-0276 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the NaV1.7 sodium channel and its role in pain transduction.
Biology: Helps in understanding the molecular mechanisms of pain and the role of sodium channels in neuronal signaling.
Medicine: Potential therapeutic for treating chronic pain conditions, providing an alternative to opioids and other pain medications.
Industry: Used in the development of new pain therapeutics and as a reference compound in pharmacokinetic and pharmacodynamic studies
Mechanism of Action
GDC-0276 exerts its effects by selectively inhibiting the NaV1.7 sodium channels. These channels are essential for the initiation and propagation of action potentials in pain-sensing neurons. By blocking these channels, this compound reduces the transmission of pain signals to the central nervous system. This mechanism of action makes it a promising candidate for the treatment of various pain conditions .
Comparison with Similar Compounds
Similar Compounds
PF-05089771: Another NaV1.7 inhibitor developed for pain treatment.
VX-150: A selective NaV1.7 inhibitor with similar applications in pain management.
BIIB074: A sodium channel blocker with potential use in treating neuropathic pain.
Uniqueness of GDC-0276
This compound stands out due to its high selectivity and potency for the NaV1.7 sodium channel. It has shown robust efficacy in preclinical models of pain and has a favorable pharmacokinetic profile. Additionally, it is well tolerated in preclinical toxicity testing, making it a promising candidate for further clinical development .
Properties
IUPAC Name |
4-(1-adamantylmethoxy)-N-(azetidin-1-ylsulfonyl)-5-cyclopropyl-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O4S/c25-21-10-22(31-14-24-11-15-6-16(12-24)8-17(7-15)13-24)19(18-2-3-18)9-20(21)23(28)26-32(29,30)27-4-1-5-27/h9-10,15-18H,1-8,11-14H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCBNPULJWGSML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)NC(=O)C2=C(C=C(C(=C2)C3CC3)OCC45CC6CC(C4)CC(C6)C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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